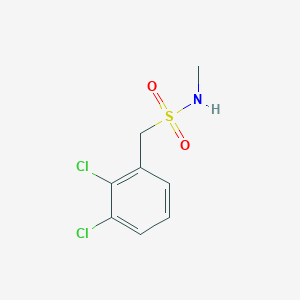
1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dichlorophenyl group attached to a methanesulfonamide moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical entities.
Preparation Methods
The synthesis of 1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide typically involves the reaction of 2,3-dichloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to achieve efficient synthesis with minimal by-products .
Chemical Reactions Analysis
1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and catalysts to enhance reaction rates. .
Scientific Research Applications
1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It is a key intermediate in the synthesis of drugs used to treat psychiatric disorders, such as aripiprazole and cariprazine
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound acts as a precursor to drugs that modulate neurotransmitter receptors, such as dopamine and serotonin receptors. These interactions lead to the therapeutic effects observed in the treatment of psychiatric disorders. The compound’s sulfonamide group plays a crucial role in binding to the active sites of target proteins, thereby influencing their activity .
Comparison with Similar Compounds
1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C8H9Cl2NO2S |
|---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-11-14(12,13)5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3 |
InChI Key |
GJNQNVMQQMALAJ-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















